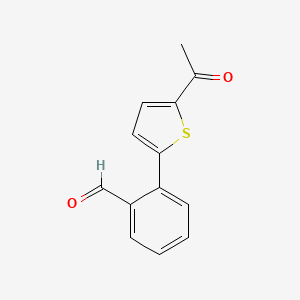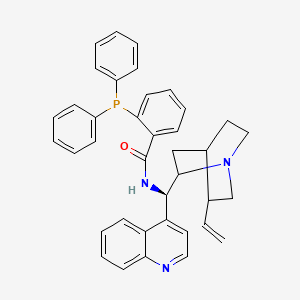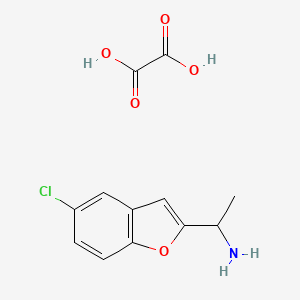
1-(5-Chlorobenzofuran-2-yl)ethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorobenzofuran-2-yl)ethanamine oxalate is an organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The chlorination of the benzofuran ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride . The final step involves the reaction of the chlorinated benzofuran with ethanamine to form the desired compound .
Industrial Production Methods
Industrial production of 1-(5-Chlorobenzofuran-2-yl)ethanamine oxalate may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as recrystallization and column chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorobenzofuran-2-yl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethanamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Chlorobenzofuran-2-yl)ethanamine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzofuran-2-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzofuran-2-yl derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Benzothiophene derivatives: These compounds have a similar heterocyclic structure and are also known for their diverse biological activities.
Uniqueness
1-(5-Chlorobenzofuran-2-yl)ethanamine oxalate is unique due to its specific substitution pattern and the presence of the ethanamine group, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C12H12ClNO5 |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C10H10ClNO.C2H2O4/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;3-1(4)2(5)6/h2-6H,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
OPBUHOVXIZWILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Cl)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


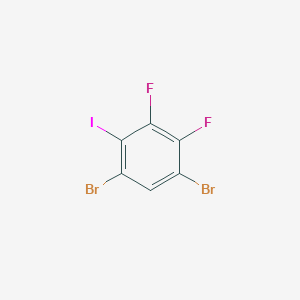
![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)

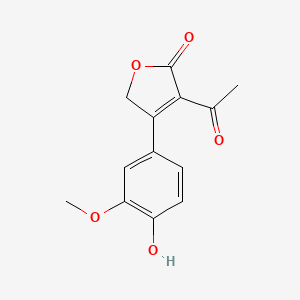
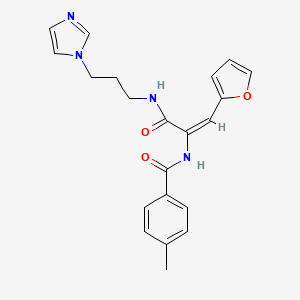

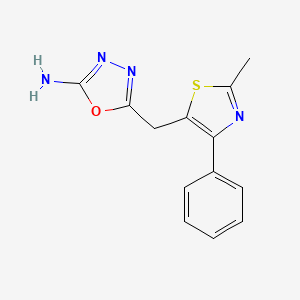
![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
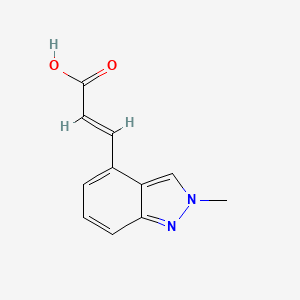
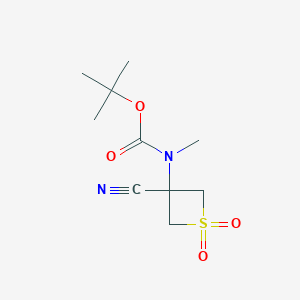
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
